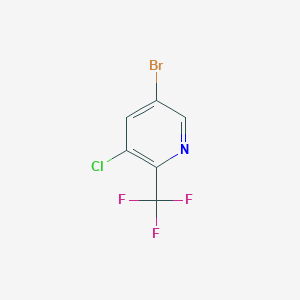![molecular formula C15H14N2 B6267150 N-[(1H-indol-2-yl)methyl]aniline CAS No. 1084920-03-5](/img/no-structure.png)
N-[(1H-indol-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1H-indol-2-yl)methyl]aniline” is a chemical compound that contains an indole ring system and a phenyl ring . Indole and its derivatives are useful starting compounds to derive pharmaceutical and biological materials . The introduction of a hydrogen-bond acceptor to position 2 of the indole ring forms a five-to-seven-membered intramolecular hydrogen-bonded ring .
Synthesis Analysis
The synthesis of “N-[(1H-indol-2-yl)methyl]aniline” involves the use of commercially available starting materials . The synthesis process involves the benzoylation of substituted phenols under low temperature . The synthesized compounds are then evaluated for their in vitro antiproliferative effects .
Molecular Structure Analysis
The molecule of “N-[(1H-indol-2-yl)methyl]aniline” contains an essentially planar indole ring system and a phenyl ring . The C-N double bond adopts an E configuration . The bond lengths and angles in the molecule are normal and agree with those in other indole imine compounds .
Chemical Reactions Analysis
“N-[(1H-indol-2-yl)methyl]aniline” can function as a hydrogen-bond donor because of the high acidity of the hydrogen atom at position 1 . The introduction of a hydrogen-bond acceptor to position 2 of the indole ring forms a five-to-seven-membered intramolecular hydrogen-bonded ring .
Wirkmechanismus
While the specific mechanism of action for “N-[(1H-indol-2-yl)methyl]aniline” is not mentioned in the search results, a similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin via a consistent way with colchicine .
Safety and Hazards
Zukünftige Richtungen
Indole motifs, such as “N-[(1H-indol-2-yl)methyl]aniline”, are one of the most significant scaffolds in the discovery of new drugs . They exhibit wide-ranging biological activity and unusual and complex molecular architectures occur among their natural derivatives . Therefore, new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed . This makes “N-[(1H-indol-2-yl)methyl]aniline” a potential agent for the further development of tubulin polymerization inhibitors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1H-indol-2-yl)methyl]aniline involves the reaction of aniline with 2-(bromomethyl)indole in the presence of a base to form the desired product.", "Starting Materials": [ "Aniline", "2-(Bromomethyl)indole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve aniline in a suitable solvent (e.g. ethanol) and add the base to the solution.", "Step 2: Add 2-(bromomethyl)indole to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
1084920-03-5 |
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



